molecular formula C36H70O16 B11932489 THP-PEG13-Boc

THP-PEG13-Boc

Cat. No.: B11932489
M. Wt: 758.9 g/mol
InChI Key: ZPXCFMGYLZDPCZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of THP-PEG13-Boc involves multiple steps, starting with the preparation of the PEG chain, followed by the introduction of the tetrahydropyran (THP) and tert-butyl (Boc) protecting groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. The exact synthetic route and conditions can vary depending on the specific requirements and scale of the synthesis .

Industrial Production Methods

Industrial production of this compound is usually carried out through custom synthesis due to its specialized application in research. The process involves stringent quality control measures to ensure high purity and consistency of the product. The production scale can vary, but it often requires advanced equipment and expertise in organic synthesis .

Chemical Reactions Analysis

Types of Reactions

THP-PEG13-Boc can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can introduce hydroxyl or carbonyl groups, while substitution reactions can yield a wide range of derivatives with different functional groups .

Scientific Research Applications

THP-PEG13-Boc has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein degradation and function.

    Biology: Employed in the development of targeted therapies for various diseases by selectively degrading disease-causing proteins.

    Medicine: Utilized in drug discovery and development to create novel therapeutic agents with improved efficacy and specificity.

    Industry: Applied in the production of specialized chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of THP-PEG13-Boc involves its role as a linker in PROTACs. PROTACs function by binding to both the target protein and an E3 ubiquitin ligase, bringing them into close proximity. This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The PEG chain in this compound provides flexibility and solubility, while the THP and Boc groups protect the reactive sites during synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

THP-PEG13-Boc is unique due to its specific PEG chain length, which provides an optimal balance between flexibility and solubility. This makes it particularly suitable for the synthesis of PROTACs with specific requirements for linker length and properties .

Biological Activity

THP-PEG13-Boc is a specialized chemical compound that plays a significant role in drug development and medicinal chemistry. It consists of a tetrahydropyranyl (THP) group, a polyethylene glycol (PEG) chain with thirteen ethylene glycol units, and a tert-butyloxycarbonyl (Boc) protecting group. This unique structure imparts various biological activities, primarily as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other drug delivery systems.

Structure and Properties

The molecular formula of this compound is C36H70O16C_{36}H_{70}O_{16} with a molecular weight of 758.93 g/mol. The compound's structure is designed to enhance solubility, stability, and biocompatibility, making it suitable for various applications in drug delivery systems.

Property Value
Molecular FormulaC36H70O16
Molecular Weight758.93 g/mol
AppearanceSolid at room temperature

This compound serves primarily as a linker in the development of PROTACs, which are bifunctional molecules that induce targeted protein degradation via the ubiquitin-proteasome system. One ligand in PROTACs binds to an E3 ubiquitin ligase while the other targets the protein of interest. The PEG component enhances solubility and cellular uptake, which is crucial for effective drug delivery and therapeutic efficacy .

Biological Activity

  • Linker Properties : The PEG segment significantly reduces non-specific binding and enhances target specificity, which is essential for minimizing off-target effects in therapeutic applications.
  • Controlled Release : The Boc protecting group allows for controlled release of active pharmaceutical ingredients once inside biological systems, facilitating more effective treatment protocols.
  • Synthesis Applications : this compound is utilized in the synthesis of various compounds, leveraging its properties to create stable linkages that are critical for drug efficacy.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

  • PROTAC Development : Research has demonstrated that PROTACs incorporating this compound show enhanced degradation rates of target proteins compared to traditional small-molecule inhibitors. This has implications for treating diseases such as cancer where targeted protein degradation can lead to improved therapeutic outcomes .
  • Drug Delivery Systems : In formulations where this compound was used as a linker, researchers observed increased solubility and stability of the drug compounds, leading to better bioavailability in vivo .

Comparative Analysis with Similar Compounds

This compound can be compared with other PEG-based linkers to illustrate its unique advantages:

Compound Name Structure Features Unique Properties
Methyltetrazine-PEG12-BocSimilar PEG chain with tetrazineUsed specifically as a PROTAC linker
THP-PEG8-BocShorter PEG chainMay exhibit different solubility characteristics
Boc-PEG-NH2Amino-functionalized PEGDirectly involved in bioconjugation processes

This compound stands out due to its combination of both THP and Boc groups along with an extended PEG chain, providing enhanced solubility and stability compared to shorter PEG derivatives.

Properties

Molecular Formula

C36H70O16

Molecular Weight

758.9 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C36H70O16/c1-36(2,3)52-34(37)7-9-38-10-11-39-12-13-40-14-15-41-16-17-42-18-19-43-20-21-44-22-23-45-24-25-46-26-27-47-28-29-48-30-31-49-32-33-51-35-6-4-5-8-50-35/h35H,4-33H2,1-3H3

InChI Key

ZPXCFMGYLZDPCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC1CCCCO1

Origin of Product

United States

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